molecular formula C11H17NO B13001727 (1R,3R)-1-Amino-1-phenyl-3-pentanol CAS No. 1263078-11-0

(1R,3R)-1-Amino-1-phenyl-3-pentanol

Katalognummer: B13001727
CAS-Nummer: 1263078-11-0
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: DNGRLALONHXQSX-GHMZBOCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3R)-1-Amino-1-phenylpentan-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl group attached to a pentanol backbone, with an amino group at the first carbon and a hydroxyl group at the third carbon. The stereochemistry of the compound is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-Amino-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an oxime, using chiral catalysts or reagents. For instance, the reduction of a phenyl-substituted ketone with a chiral borane reagent can yield the desired chiral alcohol with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of (1R,3R)-1-Amino-1-phenylpentan-3-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the selective formation of the (1R,3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and enantiomeric excess .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3R)-1-Amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane.

    Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

Wissenschaftliche Forschungsanwendungen

(1R,3R)-1-Amino-1-phenylpentan-3-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which (1R,3R)-1-Amino-1-phenylpentan-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors with high specificity. This binding can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,3S)-1-Amino-1-phenylpentan-3-ol: The enantiomer of the compound with opposite stereochemistry.

    (1R,3R)-1-Amino-1-phenylbutan-3-ol: A shorter-chain analog with similar functional groups.

    (1R,3R)-1-Amino-1-phenylhexan-3-ol: A longer-chain analog with similar functional groups.

Uniqueness

(1R,3R)-1-Amino-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,3R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .

Eigenschaften

CAS-Nummer

1263078-11-0

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

(1R,3R)-1-amino-1-phenylpentan-3-ol

InChI

InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11-/m1/s1

InChI-Schlüssel

DNGRLALONHXQSX-GHMZBOCLSA-N

Isomerische SMILES

CC[C@H](C[C@H](C1=CC=CC=C1)N)O

Kanonische SMILES

CCC(CC(C1=CC=CC=C1)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.